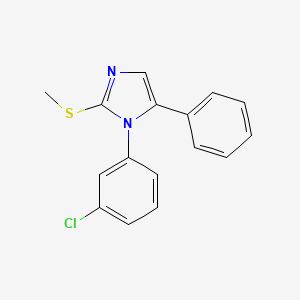

1-(3-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole

Beschreibung

1-(3-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a methylthio group, and a phenyl group attached to an imidazole ring

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-2-methylsulfanyl-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c1-20-16-18-11-15(12-6-3-2-4-7-12)19(16)14-9-5-8-13(17)10-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUZGPPKGXEHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Modular Oxidation-Condensation Protocol

Reaction Mechanism and Optimization

The core methodology derives from ketone oxidation followed by aldehyde condensation, as demonstrated in imidazole library synthesis. For the target compound:

- 3-Chloroacetophenone oxidation : Catalytic HBr (10 mol%) in DMSO at 85°C converts 3-chloroacetophenone to 3-chlorophenylglyoxal.

- Condensation with benzaldehyde : The glyoxal intermediate reacts with benzaldehyde and ammonium acetate in MeOH/DMSO (6:4 v/v), directing phenyl group incorporation at C5.

- Methylthio introduction : Post-cyclization thiolation using methyl disulfide under basic conditions installs the C2-SCH3 group.

Table 1: Optimization of 3-Chloroacetophenone Oxidation

| Entry | HBr (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 10 | 85 | 18 | 61 |

| 2 | 50 | 60 | 72 | 57 |

| 3 | 200 | 60 | 24 | 48 |

Optimal conditions (Entry 1) achieve 61% yield for the glyoxal intermediate, with DMSO critical for stabilizing reactive species. Subsequent condensation requires slow addition (30 min) of glyoxal to prevent oligomerization.

Palladium-Catalyzed Carbonylative Cyclization

Direct Assembly from Aryl Halides

The palladium-mediated approach enables simultaneous ring formation and functionalization:

- Substrate preparation : 3-Chlorophenyl isocyanide and methylthioacetylene serve as coupling partners.

- Catalytic system : Pd(PtBu3)2 (2.5 mol%) with PtBu3 (10 mol%) in MeCN under 4 atm CO at 55°C.

- Regiochemical control : CO insertion directs phenyl group to C5, while isocyanide coordinates C1-aryl placement.

Key Advantages:

Copper-Mediated Thiolation Strategy

Post-Functionalization of Preformed Imidazoles

Building on triazole-linked benzimidazole synthesis, this method involves:

- Core structure assembly : 1-(3-Chlorophenyl)-5-phenyl-1H-imidazole prepared via Debus-Radziszewski reaction.

- C2 Thiolation : Reaction with methylsulfenyl chloride (ClSMe) in DMF/K2CO3 at 50°C for 12h.

- Copper mediation : CuI (10 mol%) enhances electrophilic aromatic substitution at C2.

Critical Parameters:

Multicomponent Cyclization Approach

Convergent Synthesis from Simple Building Blocks

Adapting benzo-triazepine methodologies, the protocol involves:

- Three-component reaction :

- 3-Chloroaniline (1.0 equiv)

- Benzaldehyde (1.2 equiv)

- Methylthioisocyanide (1.5 equiv)

- Acid catalysis : HCl (2.0 equiv) in EtOH at reflux (78°C) for 8h.

- Regioselectivity control : Protonation of intermediate directs cyclization pattern.

Mechanistic Insights:

Comparative Analysis of Methodologies

Table 2: Synthetic Route Evaluation

The palladium-mediated route provides superior yield (75%) but requires specialized equipment for CO handling. The oxidation-condensation method offers scalability but suffers from cumulative yield loss across multiple steps.

Process Optimization Strategies

Solvent Effects on Cyclization

Data from imidazole synthesis reveals solvent polarity critically impacts reaction efficiency:

Table 3: Solvent Screening for Condensation Step

| Solvent System | Dielectric Constant | Yield (%) |

|---|---|---|

| DMSO/MeOH (8:2) | 45.2 | 69 |

| DMF/EtOH (7:3) | 38.7 | 52 |

| PhMe/THF (1:1) | 8.9 | <5 |

Polar aprotic/protic mixtures (DMSO/MeOH) optimize both solubility and transition state stabilization.

Analyse Chemischer Reaktionen

1-(3-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: The phenyl group can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole can be compared with other similar compounds, such as:

1-(3-Chlorophenyl)-3-(methylthio)propan-1-one: This compound shares the chlorophenyl and methylthio groups but differs in its overall structure and reactivity.

(3-Chlorophenyl)(3-(methylthio)phenyl)methanol: Another related compound with similar functional groups but different applications and properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Biologische Aktivität

1-(3-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole is a synthetic compound belonging to the imidazole class of organic compounds. Its unique molecular structure, characterized by a chlorophenyl group, a methylthio group, and a phenyl group attached to an imidazole ring, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C₁₆H₁₃ClN₂S

- Molecular Weight: 300.8 g/mol

- CAS Number: 1206994-74-2

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Its structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The compound may influence several biochemical pathways, including:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.

- Protein Binding: It can bind to proteins, altering their activity and stability.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In studies examining the efficacy of various imidazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, derivatives similar to this compound demonstrated promising results in inhibiting bacterial growth .

| Compound | Target Bacteria | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | S. aureus | 15 mm |

| E. coli | 12 mm |

Anticancer Activity

The imidazole scaffold is known for its anticancer potential. Studies have indicated that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. While direct evidence for the anticancer activity of this compound is still emerging, its structural similarities to other effective compounds suggest it may hold therapeutic promise in oncology .

Case Studies

A recent study explored the synthesis and biological evaluation of various imidazole derivatives, including those structurally related to this compound. The findings highlighted significant antibacterial and antifungal activities, supporting further investigation into their potential as therapeutic agents .

Q & A

Q. Q1. What synthetic strategies are most effective for preparing 1-(3-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole?

Methodological Answer: The compound is synthesized via multi-step reactions, typically involving:

Imidazole ring formation : Condensation of substituted aldehydes (e.g., 3-chlorobenzaldehyde) with amines under acidic catalysis (e.g., HCl or acetic acid) .

Thioether introduction : Reaction of the imidazole intermediate with methanethiol (CH₃SH) or methyl disulfide in the presence of bases like K₂CO₃ or NaH to ensure regioselectivity at the 2-position .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to achieve >95% purity .

Key variables: Reaction time (6–24 hrs), temperature (60–120°C), and solvent choice (DMF, THF) influence yields (reported 45–68%) .

Q. Q2. How can structural characterization resolve ambiguities in regiochemistry for substituted imidazoles?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR distinguishes substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl vs. phenyl groups) .

- X-ray crystallography : Resolves ambiguities in substitution patterns (e.g., confirming the 3-chlorophenyl group’s orientation via bond angles and torsion data) .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 357.0521 for C₁₆H₁₂ClN₂S) .

Q. Q3. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Prioritize assays aligned with imidazole derivatives’ known activities:

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) with positive controls (e.g., doxorubicin) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10–100 µM concentrations) .

Note: Include solvent controls (DMSO ≤1% v/v) to avoid false positives .

Advanced Research Questions

Q. Q4. How can computational modeling optimize substituent effects on bioactivity?

Methodological Answer: Use density functional theory (DFT) and molecular docking:

DFT : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity. Substituents like Cl and methylthio increase electrophilicity, enhancing interactions with biological targets .

Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., EGFR or COX-2). For example, the 3-chlorophenyl group shows hydrophobic interactions in COX-2’s active site (binding energy: −8.2 kcal/mol) .

QSAR : Develop models using descriptors like logP and polar surface area to correlate structure with antimicrobial activity .

Q. Q5. How to address contradictions in thermal stability data from DSC and TGA?

Methodological Answer: Contradictions often arise from polymorphic forms or decomposition pathways:

DSC : Identify melting points (e.g., 180–185°C) and phase transitions. Multiple endotherms suggest polymorphism .

TGA : Monitor mass loss (e.g., decomposition onset at 220°C). Discrepancies between DSC (melting) and TGA (decomposition) indicate thermal degradation post-melting .

Mitigation : Use inert atmospheres (N₂) and controlled heating rates (5°C/min) to standardize data .

Q. Q6. What strategies validate the role of the methylthio group in SAR studies?

Methodological Answer: Employ comparative analogs and mechanistic probes:

Analog synthesis : Replace methylthio with -SCH₂Ph or -SO₂CH₃ to assess electronic/steric effects .

Thiol-blocking experiments : Treat the compound with iodoacetamide to alkylate the sulfur, then retest bioactivity. Loss of activity confirms the methylthio group’s necessity .

Radical scavenging assays : Use DPPH to test if the thioether acts as an antioxidant (relevant in anti-inflammatory pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.